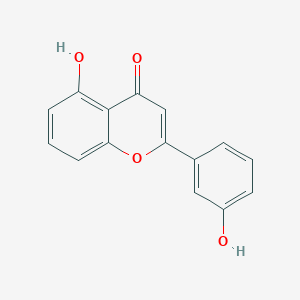

5,3'-Dihydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,3'-Dihydroxyflavone, also known as this compound, is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

5,3'-Dihydroxyflavone has demonstrated significant anti-inflammatory properties in various studies. Research indicates that it can inhibit carrageenan-induced paw edema in animal models, showcasing a dose-dependent reduction in inflammation. In one study, doses of 5, 10, and 50 mg/kg resulted in maximum inhibition rates of 46%, 73%, and 85% respectively during the observation period . The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.

Table 1: Anti-Inflammatory Activity of this compound

| Dose (mg/kg) | % Inhibition after 2 hours | % Inhibition after 4 hours | % Inhibition after 5 hours |

|---|---|---|---|

| 5 | 46 | 60 | 65 |

| 10 | 73 | 80 | 83 |

| 50 | 85 | 90 | 95 |

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in the context of neurodegenerative diseases. It has been shown to preserve auditory nerve function in deafened guinea pigs by preventing the degeneration of spiral ganglion cells . The compound's ability to mimic brain-derived neurotrophic factor (BDNF) suggests its potential role in promoting neuronal survival and function.

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms. Its role as a cellular ROS scavenger has been highlighted in studies where it mitigated oxidative stress through the induction of heme-oxygenase-1 (HO-1) . This antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases.

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects involve multiple signaling pathways. It has been shown to inhibit the activation of toll-like receptor 4 (TLR4), which plays a critical role in inflammation. Additionally, it interferes with the mitogen-activated protein kinase (MAPK) pathway and nuclear factor-κB (NF-κB) signaling, both of which are pivotal in mediating inflammatory responses and oxidative stress .

Case Study 1: Inflammation Model

A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation induced by carrageenan. The results indicated a clear dose-response relationship, with higher doses leading to greater inhibition of paw edema over time .

Case Study 2: Neuroprotection in Auditory Nerve Preservation

In an experimental setup involving deafened guinea pigs, the application of a solution containing this compound was found to effectively prevent spiral ganglion cell degeneration. This suggests its potential utility in treating hearing loss and related neurodegenerative conditions .

Propriétés

Numéro CAS |

6665-68-5 |

|---|---|

Formule moléculaire |

C15H10O4 |

Poids moléculaire |

254.24 g/mol |

Nom IUPAC |

5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H |

Clé InChI |

SZMQXDYEGKRZDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |

SMILES canonique |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |

Synonymes |

5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.